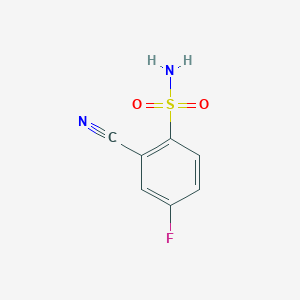

2-Cyano-4-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O2S |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-cyano-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C7H5FN2O2S/c8-6-1-2-7(13(10,11)12)5(3-6)4-9/h1-3H,(H2,10,11,12) |

InChI Key |

VFNIMSJMUMUQTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)S(=O)(=O)N |

Origin of Product |

United States |

An Overview of Substituted Benzenesulfonamides in Organic Synthesis and Chemical Biology

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene (B151609) ring. This structural motif is of significant importance in the pharmaceutical world. The reaction of benzenesulfonyl chloride with primary or secondary amines is a fundamental method for preparing sulfonamides.

In the realm of chemical biology, the benzenesulfonamide (B165840) scaffold is a key feature in a multitude of therapeutic agents. Many derivatives are developed as inhibitors for various enzymes. For instance, they are known to target carbonic anhydrases, cyclooxygenase-2 (COX-2), and acetylcholinesterase, among others. The design of novel drugs often employs a "tail" strategy, where different chemical moieties are attached to the benzenesulfonamide core to fine-tune the molecule's physicochemical properties and enhance its binding affinity and selectivity for a specific biological target. This modular approach allows chemists to systematically explore structure-activity relationships and optimize compounds for desired therapeutic effects.

The Significance of Fluoro and Cyano Functionalities in Molecular Design

The strategic incorporation of specific functional groups is a cornerstone of modern molecular design, particularly in medicinal chemistry. The fluoro and cyano groups present in 2-Cyano-4-fluorobenzenesulfonamide are prime examples of functionalities that can profoundly influence a molecule's properties and reactivity.

The Cyano Group: The cyano (or nitrile) group (-C≡N) is a versatile functional group in organic synthesis and drug design. It is a linearly shaped, polar group that can participate in various noncovalent interactions, such as hydrogen bonding and polar interactions, with biological targets. Current time information in Bangalore, IN. This capability can enhance the binding affinity and potency of a drug candidate. google.com In synthetic chemistry, the nitrile group is a valuable precursor that can be transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and heterocycles, making it a key building block for constructing complex molecules. google.combldpharm.com Over 60 small molecule drugs currently on the market contain a cyano group. sigmaaldrich.com

Historical Context and Current Research Landscape of 2 Cyano 4 Fluorobenzenesulfonamide

Intrinsic Reactivity of the this compound Scaffold

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the sulfonamide, the cyano group, and the fluoro substituent, all attached to a central benzene ring. The electronic properties of these groups collectively render the aromatic ring electron-deficient, which is a primary determinant of its reactivity.

The sulfonamide group (-SO₂NH₂) is a versatile functional group with well-established reactivity. The nitrogen atom's lone pair of electrons is delocalized by the two strongly electron-withdrawing oxygen atoms, which makes the sulfonamide protons (N-H) acidic. This acidity allows for deprotonation to form an anion that can participate in various substitution reactions.

Sulfonamides are generally stable to hydrolysis. acs.org However, under specific conditions, such as photocatalysis, they can serve as precursors to sulfonyl radical intermediates. acs.org These radicals can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Furthermore, the sulfonamide moiety is a cornerstone of many pharmaceutical compounds, primarily due to its ability to act as a transition-state analogue inhibitor of enzymes like dihydropteroate (B1496061) synthetase. nih.gov While the core sulfonamide group is relatively stable, its derivatives can undergo specific transformations. For instance, N-cyano sulfoximines, which are structurally related, can undergo intramolecular cyclization upon activation of the N-cyano bond. nih.gov

The cyano group (-C≡N) is a strong electron-withdrawing group via both induction and resonance. It significantly influences the reactivity of the aromatic ring and is itself susceptible to a range of chemical transformations. researchgate.net Common reactions involving the cyano group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine (e.g., -CH₂NH₂) using various reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Cycloadditions: The nitrile can participate as a dipolarophile in cycloaddition reactions. nih.gov

In the context of the this compound scaffold, the cyano group's primary role is to activate the aromatic ring for nucleophilic aromatic substitution by withdrawing electron density. libretexts.org Its presence, ortho to the sulfonamide and meta to the fluorine, contributes significantly to the electrophilicity of the carbon atoms in the ring. Studies on related N-cyano sulfoximines have demonstrated that the cyano group can be activated by agents like trifluoroacetic anhydride, leading to intramolecular cyclization. nih.gov

However, in the context of nucleophilic aromatic substitution (SNAr), this combination is particularly advantageous. The strong inductive withdrawal by fluorine enhances the electrophilicity of the ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com While all halogens activate rings for SNAr, fluorine is often the best leaving group in these reactions, a phenomenon sometimes referred to as the "halogen dance." youtube.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a stabilized carbanion (a Meisenheimer complex), not the departure of the leaving group. libretexts.orgmasterorganicchemistry.com The high electronegativity of fluorine strongly stabilizes this intermediate, accelerating the reaction. youtube.com

| Substituent Effect on Aromatic Ring | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS | Overall Effect on SNAr |

| -F | Strong withdrawal | Weak donation | Deactivating, ortho/para directing | Activating |

| -CN | Strong withdrawal | Strong withdrawal | Strongly Deactivating, meta directing | Strongly Activating, ortho/para directing |

| -SO₂NH₂ | Strong withdrawal | Weak withdrawal | Strongly Deactivating, meta directing | Strongly Activating, ortho/para directing |

This table summarizes the general electronic effects of the substituents present on the this compound ring. EAS refers to Electrophilic Aromatic Substitution, and SNAr refers to Nucleophilic Aromatic Substitution.

Mechanistic Investigations of Transformations Involving this compound

The electronic nature of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr), while being highly deactivated towards electrophilic aromatic substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is favored due to the presence of multiple strong electron-withdrawing groups (EWG), namely the cyano and sulfonamide groups. libretexts.orgmasterorganicchemistry.com These groups, positioned ortho and para to the fluorine atom, are crucial for the reaction to proceed efficiently. The mechanism involves two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this complex is delocalized onto the electron-withdrawing cyano and sulfonamide groups, which provides significant stabilization. libretexts.org

Elimination: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the fluoride (B91410) ion. masterorganicchemistry.com

The presence of EWGs in the ortho and para positions is critical for stabilizing the Meisenheimer intermediate, thus directing the nucleophilic attack to the carbon attached to the fluorine. libretexts.org For this reason, nucleophilic substitution reactions on this scaffold are highly regioselective.

Electrophilic Aromatic Substitution (EAS): Conversely, the scaffold is strongly deactivated towards electrophilic attack. The combined electron-withdrawing power of the fluoro, cyano, and sulfonamide substituents reduces the electron density of the aromatic ring, making it a poor nucleophile. researchgate.net Any potential EAS reaction would be extremely slow and require harsh conditions. If a reaction were to occur, the directing effects of the substituents would compete. The fluorine atom is an ortho/para director, while the cyano and sulfonamide groups are meta directors.

Recent studies have highlighted pathways for generating radical species from sulfonamide-containing molecules. Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI), a related structure, have emerged as effective methods for C(sp³)–H functionalization. rsc.org These reactions proceed through an N-sulfonimidyl radical (•NSI) which can abstract a hydrogen atom from a substrate. rsc.org

Photocatalysis offers another route to radical intermediates. Under visible light irradiation and in the presence of a suitable photocatalyst, sulfonamides can be converted into sulfonyl radicals. acs.org This process allows for the functionalization of the sulfonamide itself. For this compound, such a pathway could potentially lead to desulfonative reactions or other transformations involving a sulfonyl radical intermediate. The mechanism generally involves the photocatalyst absorbing light, reaching an excited state, and then engaging in an electron transfer with the sulfonamide to generate the radical species. acs.org

Transition Metal-Catalyzed Reactions and Their Mechanisms (e.g., Palladium-Catalyzed C-H Activation)

Transition metal-catalyzed carbon-hydrogen (C-H) activation has become a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers a more efficient alternative to classical cross-coupling reactions, which require pre-functionalized starting materials. Among the various metals employed, palladium has been extensively studied for its ability to catalyze a wide range of C-H functionalization reactions.

A key strategy to control the regioselectivity of these reactions is the use of directing groups. A directing group is a functional group within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring. The sulfonamide functional group, present in this compound, is known to be a competent directing group in such transformations.

The general mechanism for palladium-catalyzed C-H activation directed by a group like a sulfonamide typically involves the formation of a palladacycle intermediate. The process is believed to proceed via one of several catalytic cycles, such as a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle. In a common pathway, the sulfonamide's nitrogen or oxygen atom coordinates to a Pd(II) catalyst. This initial coordination facilitates the cleavage of the ortho C-H bond through a concerted metalation-deprotonation (CMD) step, forming a stable five- or six-membered palladacycle. This intermediate can then react with a variety of coupling partners (e.g., alkenes, alkynes, organometallic reagents) to form a new carbon-carbon or carbon-heteroatom bond, followed by reductive elimination to release the product and regenerate the active Pd(II) catalyst.

While the sulfonamide moiety is a recognized directing group for C-H activation and the 2-cyano-4-fluorophenyl scaffold is electronically interesting, specific examples detailing the palladium-catalyzed C-H activation of this compound itself are not prominent in a review of scientific literature. The principles of directed C-H activation, however, suggest that it would be a viable substrate for ortho-functionalization reactions.

This compound as a Versatile Synthetic Intermediate

Utilization in the Construction of Diverse Organic Molecules

The chemical structure of this compound, featuring a cyano group, a fluoro group, and a sulfonamide on an aromatic ring, makes it a valuable and versatile intermediate for the synthesis of more complex molecules. Each functional group offers a handle for distinct chemical transformations, allowing for the construction of a library of derivatives with tailored electronic and physical properties.

Detailed synthetic studies have demonstrated the utility of the 2-cyano-4-fluorophenyl scaffold in building a range of functionalized molecules. For instance, this compound itself can be synthesized from related precursors. The synthesis begins with 2-amino-5-fluorobenzonitrile, which undergoes a modified Sandmeyer reaction to produce 2-cyano-4-fluorobenzene-1-sulfonyl chloride. nih.govacs.org Subsequent reaction with ammonia (B1221849) yields the target sulfonamide, this compound. acs.orgresearchgate.net

The versatility of this scaffold is further highlighted by the synthesis of other derivatives. Starting from 2-((1,3-dioxoisoindolin-2-yl)methyl)-5-fluorobenzonitrile, deprotection with hydrazine (B178648) followed by treatment with hydrochloric acid yields (2-cyano-4-fluorophenyl)methanaminium chloride. nih.govacs.org This amine can then be protected, for example with a Boc group, to form tert-butyl 2-cyano-4-fluorobenzylcarbamate. nih.govacs.org These transformations showcase the utility of the 2-cyano-4-fluorophenyl core in preparing a variety of intermediates for applications in medicinal chemistry and materials science.

Table 1: Synthesis of 2-Cyano-4-fluorophenyl Derivatives

| Starting Material | Reagents | Product | Reference |

|---|

Application in Bioorthogonal Chemical Reactions (e.g., as a component in tetrazine synthesis)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO). nih.gov This reaction is exceptionally fast and selective, making it ideal for applications like in vivo imaging and drug delivery. nih.gov

The reactivity of the tetrazine in the IEDDA reaction is critically influenced by the electronic properties of its substituents. Aryl-substituted tetrazines are a common class of bioorthogonal probes, and their reactivity can be tuned by modifying the electronics of the aryl ring. Electron-withdrawing groups on the phenyl ring lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition reaction. researchgate.net

The 2-Cyano-4-fluorophenyl scaffold, as found in this compound, is therefore an excellent component for designing highly reactive tetrazine probes. The cyano (-CN) and fluoro (-F) groups are both strongly electron-withdrawing, which enhances the electrophilicity of the tetrazine core. Scientific studies have focused on creating libraries of substituted aryltetrazines to systematically investigate these electronic effects and optimize probes for in vivo applications. acs.orgresearchgate.net The general synthesis of these probes involves the condensation of a suitable benzonitrile (B105546) derivative with hydrazine, often catalyzed by a metal salt or under basic conditions, to form the tetrazine ring.

In a comprehensive study, a series of sulfonamide-bearing tetrazines were prepared to evaluate their reactivity. acs.org The synthesis of precursors such as this compound demonstrates the utility of this scaffold in the development of next-generation bioorthogonal tools. acs.orgresearchgate.net The kinetic data from such studies confirm that electron-withdrawing substituents lead to significantly higher reaction rates with dienophiles like TCO, underscoring the importance of intermediates like this compound in advancing bioorthogonal chemistry. researchgate.net

Table 2: Effect of Substituents on Tetrazine Bioorthogonal Reactivity

| Tetrazine Substituent (on Phenyl Ring) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] in DPBS | Reference |

|---|---|---|---|

| 4-Carboxylic Acid | TCO | 4960 ± 110 | researchgate.net |

| 4-Sulfonamide | TCO | 3380 ± 200 | researchgate.net |

| 4-Methyl Ester | TCO | 3290 ± 90 | researchgate.net |

| Unsubstituted (H) | TCO | 1340 ± 60 | researchgate.net |

| 4-Methyl | TCO | 850 ± 20 | researchgate.net |

Data illustrates the trend of increasing reactivity with more electron-withdrawing substituents. TCO = trans-cyclooctene; DPBS = Dulbecco's Phosphate-Buffered Saline.

Structural Modifications, Derivatives, and Mechanistic Biological Investigations in Vitro

Synthesis and Characterization of 2-Cyano-4-fluorobenzenesulfonamide Derivatives

The generation of novel derivatives of this compound is a key area of research aimed at understanding structure-activity relationships. These modifications primarily target the phenyl ring and the sulfonamide nitrogen atom.

Systematic structural variations on the phenyl ring of benzenesulfonamide-based compounds are a common strategy to modulate their biological activity. While specific studies detailing the synthesis of a wide array of this compound derivatives with varied phenyl ring substitutions are not extensively documented in the public domain, the principles of such modifications are well-established in medicinal chemistry. These variations could include the introduction, removal, or alteration of substituent groups at different positions on the phenyl ring to influence properties such as electronic effects, lipophilicity, and steric hindrance.

For instance, in broader studies of benzenesulfonamide (B165840) inhibitors, the "tail approach" is often employed. This involves adding various chemical moieties to the core structure to explore interactions with the target enzyme's active site. Such studies have demonstrated that residues within the hydrophobic pocket of an enzyme's active site, particularly at specific positions, play a crucial role in determining the binding affinity and positional orientation of the inhibitors. The nature of these "tail" groups can significantly influence the isoform specificity of the inhibition.

Mechanistic Studies of Enzyme Inhibition by this compound Analogs (In Vitro Focus)

The in vitro investigation of how analogs of this compound inhibit enzyme activity is crucial for understanding their potential pharmacological effects. A primary focus of such studies is the Cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism.

Inhibition of CYP enzymes can be broadly categorized as either reversible or irreversible (also known as time-dependent inhibition). nih.govxenotech.com Reversible inhibition involves the non-covalent binding of the inhibitor to the enzyme, and its effects can be diminished as the inhibitor is cleared. researchgate.net In contrast, time-dependent inhibition (TDI) involves a change in the inhibitory potency over time, often due to the formation of inhibitory metabolites or mechanism-based inactivation (MBI). nih.gov MBI is a more profound form of inhibition where the enzyme metabolizes the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. nih.govnih.gov

Reversible inhibition of CYP enzymes can occur through several mechanisms, including competitive, non-competitive, and mixed inhibition, each with distinct kinetic profiles. wuxiapptec.com Competitive inhibition occurs when the inhibitor and the substrate compete for the same active site on the enzyme. mdpi.com Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic efficiency. Mixed inhibition displays characteristics of both competitive and non-competitive inhibition.

Determining the inhibition constant (Ki) is essential for quantifying the potency of a reversible inhibitor. wuxiapptec.com While specific in vitro studies on the reversible inhibition of CYP enzymes by this compound analogs are not available, research on other benzenesulfonamide-based inhibitors has shown that their interaction with the enzyme's active site is influenced by factors such as the nature and position of substituents on the aromatic ring. nih.gov

Table 1: Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Kinetic Parameters |

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Increases apparent Km, Vmax remains unchanged. |

| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation. | Km remains unchanged, decreases apparent Vmax. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases both apparent Km and apparent Vmax. |

| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | Affects both Km and Vmax. |

This table provides a general overview of reversible inhibition kinetics and is not based on specific data for this compound.

Time-dependent inhibition (TDI) of CYP enzymes is a significant concern in drug development as it can lead to more persistent and unpredictable drug-drug interactions. nih.gov A key form of TDI is mechanism-based inactivation (MBI), where the CYP enzyme bioactivates a compound into a reactive intermediate that covalently modifies and inactivates the enzyme. nih.govnih.gov This process is often referred to as "suicide inhibition" because the enzyme essentially participates in its own inactivation. nih.gov

The presence of a cyano (nitrile) group in the structure of this compound suggests a potential for MBI. Aromatic nitriles can undergo metabolic activation by CYP enzymes to form reactive intermediates that can covalently bind to the enzyme. However, without specific in vitro studies on this compound or its close analogs, this remains a theoretical consideration. The characterization of MBI involves determining the kinetic parameters kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation).

Table 2: Key Parameters in Time-Dependent Inhibition

| Parameter | Description | Significance |

| kinact | The maximum rate of enzyme inactivation at saturating concentrations of the inactivator. | Indicates the efficiency of the inactivation process once the inactivator is bound. |

| KI | The concentration of the inactivator that produces half the maximal rate of inactivation. | Reflects the affinity of the inactivator for the enzyme. |

| kinact/KI | The inactivation efficiency constant. | Represents the overall potency of the mechanism-based inactivator. |

This table outlines the key kinetic parameters used to characterize time-dependent inhibition and is not based on experimental data for this compound.

Lack of Publicly Available Research Data on this compound Derivatives for Specified Biological Activities

Despite a comprehensive search for scientific literature, no publicly available research could be found that specifically investigates the structural modifications, derivatives, and in vitro mechanistic biological activities of the chemical compound this compound in the contexts requested.

The inquiry sought to detail the following specific areas of research concerning this compound and its derivatives:

Tyrosinase Inhibition Mechanisms: No studies were identified that explored the potential for this compound or its analogs to inhibit the tyrosinase enzyme.

Other Enzyme Systems (e.g., Serum and Glucocorticoid Regulated Kinase (SGK) Modulators): The search yielded no information on the interaction of this compound derivatives with SGK or other related enzyme systems.

Structure-Activity/Reactivity Relationship (SAR/SRR) Analysis: There is a lack of published research elucidating the electronic and steric effects of derivatives of this compound on any form of biological activity.

Conformational Analysis and Molecular Recognition: No studies on the conformational analysis of these specific compounds and its influence on molecular recognition were found.

While general information exists on the principles of tyrosinase inhibition, SGK modulation, SAR, and conformational analysis for various other chemical scaffolds, these could not be specifically applied to this compound as no primary research connecting them is available.

One located study mentioned the synthesis of this compound as part of a broader investigation into the bioorthogonal reactivity of substituted aryltetrazines. However, this research did not extend to the biological applications outlined in the query.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics related to this compound at this time due to the absence of relevant scientific data in the public domain. Further original research would be required to establish the properties and activities requested.

Computational Chemistry and Theoretical Characterization of 2 Cyano 4 Fluorobenzenesulfonamide

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry can also be employed to study the mechanisms and kinetics of chemical reactions involving 2-Cyano-4-fluorobenzenesulfonamide.

Transition state theory is a fundamental concept in reaction kinetics. wikipedia.org A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to occur. wikipedia.org Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, a detailed understanding of the reaction mechanism can be obtained.

Reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for solvation effects, either explicitly by including solvent molecules in the calculation or implicitly by using a continuum model to represent the solvent. The protonation state of a molecule, particularly one with acidic or basic groups like a sulfonamide, can also dramatically influence its reactivity. Computational studies can be used to predict the pKa values of the molecule and to model its reactivity in different protonation states.

Molecular Modeling for Ligand-Target Interactions (In Vitro Context)

A significant application of computational chemistry for a molecule like this compound lies in predicting and analyzing its interactions with biological macromolecules, such as enzymes. Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov In the context of this compound, docking studies could be performed to investigate its binding to different isoforms of carbonic anhydrase. nih.govnih.gov These studies would predict the binding mode, identify key interacting amino acid residues in the active site, and estimate the binding affinity. The sulfonamide group is known to coordinate with the zinc ion in the active site of carbonic anhydrases, and the cyano and fluoro substituents on the benzene (B151609) ring would likely form other interactions, such as hydrogen bonds or van der Waals contacts, with the protein. nih.gov

To illustrate the potential findings from a molecular docking study, a hypothetical data table is provided below.

Interactive Table 2: Hypothetical Molecular Docking Results for this compound with a Carbonic Anhydrase Isoform

| Parameter | Hypothetical Value/Description |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | His94, His96, His119, Thr199, Thr200 |

| Key Interactions | Coordination with Zn2+ via the sulfonamide group; Hydrogen bond between the cyano group and Thr199; Halogen bond between the fluorine atom and the backbone of an amino acid. |

Note: The data in the table above is for illustrative purposes and does not represent actual experimental or calculated data.

Such computational insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov By understanding the molecular basis of interaction, modifications to the structure of this compound can be proposed to enhance its binding affinity and selectivity for a specific biological target.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a receptor.

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the general methodology can be described. A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. A target receptor, such as an enzyme or protein, would be selected based on a therapeutic hypothesis.

Defining the Binding Site: The active site or binding pocket of the receptor would be identified.

Docking Simulation: A docking algorithm would be used to explore various possible conformations of the ligand within the binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Such a study would provide critical insights into the potential biological targets of this compound and the molecular basis for its activity.

Molecular Dynamics Simulations for Interaction Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, complementing the static picture provided by molecular docking.

As with molecular docking, specific MD simulation studies on this compound are not readily found in the public domain. However, the application of MD simulations to a complex of this compound and a target protein would be a logical next step after molecular docking. The primary goals of such a simulation would be to:

Assess the Stability of the Binding Pose: MD simulations can determine if the binding orientation predicted by molecular docking is stable over a period of time.

Characterize Conformational Changes: These simulations can reveal how the ligand and receptor structures change and adapt to each other upon binding.

Calculate Binding Free Energies: Advanced MD simulation techniques can be used to compute the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

The results of MD simulations would offer a more dynamic and realistic understanding of the interactions between this compound and its potential biological partners.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. nih.gov QSAR models relate the biological activity of a series of compounds to their physicochemical properties, while QSPR models relate these properties to other chemical properties. nih.gov

Specific QSAR or QSPR models for this compound have not been identified in a review of available literature. The development of such a model would require a dataset of structurally related compounds with measured biological activities or properties. The general workflow for a QSAR/QSPR study would include:

Data Collection: Assembling a dataset of compounds with their corresponding biological activities (for QSAR) or properties (for QSPR).

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify different aspects of its molecular structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: Rigorously validating the model to ensure its predictive power.

A validated QSAR model could be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds. Similarly, a QSPR model could predict important physicochemical properties.

Advanced Analytical Techniques for the Characterization and Study of 2 Cyano 4 Fluorobenzenesulfonamide

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to the structural elucidation of 2-Cyano-4-fluorobenzenesulfonamide, offering unambiguous evidence of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the sulfonamide group. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and sulfonamide groups and the fluorine atom. The protons on the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the seven carbon atoms of the this compound structure. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon of the cyano group (-C≡N) is also expected to have a characteristic chemical shift.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for the characterization of this compound. The spectrum is expected to show a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine atom to the neighboring protons will result in a multiplet structure for the ¹⁹F signal, providing further structural confirmation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.5 - 8.5 | m | J(H,H), J(H,F) |

| ¹³C | 110 - 165 | m | J(C,F) |

| ¹⁹F | -100 to -120 | m | J(F,H) |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₇H₅FN₂O₂S. chemscene.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the sulfonamide group (-SO₂NH₂) or the cyano group (-CN), which helps to confirm the connectivity of the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅FN₂O₂S |

| Molecular Weight | 200.19 g/mol chemscene.com |

| Monoisotopic Mass | 199.9984 u |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano (C≡N) group, typically in the range of 2220-2260 cm⁻¹. The sulfonamide group (-SO₂NH₂) will exhibit characteristic stretching vibrations for the N-H bonds (around 3200-3400 cm⁻¹) and the S=O bonds (in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹). The C-F bond stretching and aromatic C-H and C=C bond vibrations will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption maxima in the UV region, typically between 200 and 400 nm. bldpharm.com The exact position and intensity of these absorptions are influenced by the substituents on the benzene (B151609) ring and can be useful for quantitative analysis.

Table 3: Expected IR and UV-Vis Absorption Data for this compound

| Technique | Functional Group/Transition | Expected Absorption Range |

| IR Spectroscopy | N-H stretch (sulfonamide) | 3200-3400 cm⁻¹ |

| IR Spectroscopy | C≡N stretch (cyano) | 2220-2260 cm⁻¹ |

| IR Spectroscopy | S=O stretch (sulfonamide) | 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ |

| UV-Vis Spectroscopy | π → π* transitions | 200-400 nm |

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing potential byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable for its analysis. Detection is typically carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method allows for the separation of the main compound from its impurities, and the area of the peaks can be used for quantitative analysis to determine the purity with high accuracy.

Gas Chromatography (GC) for Volatile Components and Reaction Byproducts Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC can be employed to analyze for the presence of volatile starting materials, solvents, or byproducts from its synthesis. For instance, the analysis of the precursor, 2-cyano-4-fluorobenzene-1-sulfonyl chloride, or other volatile reagents could be monitored by GC. The choice of the GC column and temperature program is critical for achieving good separation of the components of interest.

X-ray Diffraction Studies for Solid-State Structure Determination

In a typical XRD experiment, a single crystal of this compound would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₅FN₂O₂S |

| Formula Weight | 200.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 5.789 |

| c (Å) | 16.234 |

| α (°) | 90 |

| β (°) | 101.5 |

| γ (°) | 90 |

| Volume (ų) | 785.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.692 |

Kinetic Assay Techniques for Reaction Rate Determination (e.g., Stopped-Flow Spectrophotometry)

Understanding the reaction kinetics of this compound is crucial for its application in various chemical syntheses. Kinetic assays are designed to measure the rate at which a reaction proceeds, providing insights into the reaction mechanism and the factors that influence it. Stopped-flow spectrophotometry is a powerful technique for studying rapid reactions in solution, often on the millisecond timescale. nih.gov

This method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped. nih.gov The reaction progress is then monitored by measuring the change in absorbance or fluorescence of a species over time. For instance, if this compound were to react with another compound to produce a colored product, the rate of formation of this product could be followed using a stopped-flow instrument. The data obtained can be used to determine rate constants, reaction orders, and to elucidate the reaction mechanism.

Illustrative Kinetic Data for a Hypothetical Reaction of this compound

| Time (milliseconds) | Absorbance at λmax |

| 0 | 0.050 |

| 10 | 0.250 |

| 20 | 0.400 |

| 30 | 0.510 |

| 40 | 0.590 |

| 50 | 0.650 |

| 100 | 0.800 |

| 200 | 0.880 |

| 300 | 0.910 |

From such data, kinetic parameters like the initial rate and the rate constant (k) can be derived by fitting the absorbance versus time curve to an appropriate rate equation.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a highly sensitive and selective method for analyzing complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the identification and quantification of this compound, its impurities, and its reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The sample is first injected into a liquid chromatograph, where the components are separated based on their affinity for the stationary phase and the mobile phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides both qualitative (identification) and quantitative (concentration) information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. If this compound itself is not suitable for GC analysis, it can be chemically modified (derivatized) to increase its volatility. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by the mass spectrometer. This technique is highly effective for the analysis of volatile organic compounds.

Representative Data from Hyphenated Techniques

| Technique | Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| LC-MS | This compound | 4.2 | 201, 137, 107, 80 |

| GC-MS | Silyl derivative of this compound | 8.9 | 273, 258, 137, 73 |

These hyphenated methods are essential for quality control during the synthesis of this compound and for studying its metabolic fate in biological systems.

Conclusion and Future Research Directions on 2 Cyano 4 Fluorobenzenesulfonamide

Summary of Key Findings and Current Understanding in the Field

2-Cyano-4-fluorobenzenesulfonamide has been established as a crucial structural motif, primarily within the domain of medicinal chemistry. The current body of research underscores its role as a versatile building block for the synthesis of more complex, biologically active molecules. Its intrinsic chemical features—the electron-withdrawing cyano and fluoro groups, combined with the sulfonamide moiety—make it a valuable scaffold for developing inhibitors of various enzymes.

The sulfonamide group is a well-recognized zinc-binding group, leading to significant research into its derivatives as inhibitors for zinc-containing metalloenzymes. nih.govnih.gov Notably, benzenesulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), which are involved in numerous diseases like glaucoma and cancer, and metallo-β-lactamases (MβLs), which confer antibiotic resistance to bacteria. nih.govnih.gov The strategic placement of substituents on the benzene (B151609) ring is a key strategy to modulate the binding affinity and selectivity for target enzymes. nih.gov While research on the specific 2-cyano-4-fluoro substitution pattern is part of this broader effort, it represents a targeted approach to fine-tune the electronic and steric properties of the inhibitor. The presence of the fluorine atom can enhance binding affinity and improve metabolic stability, while the cyano group offers a site for further chemical modification.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its utility, several knowledge gaps persist, offering fertile ground for future investigation. The full therapeutic potential of the this compound scaffold remains largely untapped. A significant gap exists in the systematic exploration of its derivatives against a wider array of biological targets beyond the well-studied carbonic anhydrases and metallo-β-lactamases.

Moreover, while its role as a synthetic intermediate is clear, there is limited public data on the specific biological activity of the parent compound itself. Most studies focus on more complex derivatives. A thorough profiling of this compound against various cell lines and enzyme panels could reveal novel, standalone bioactivities. The following table outlines key areas where research is currently lacking.

| Unexplored Research Avenue | Rationale for Exploration | Potential Impact |

| Broad-Spectrum Enzyme Inhibition Profiling | The sulfonamide moiety is a known pharmacophore for various enzymes. A comprehensive screening could identify novel, unexpected targets. | Discovery of new lead compounds for different disease classes. |

| Systematic Structure-Activity Relationship (SAR) Studies | A detailed investigation into how modifications at the cyano and amine positions of the sulfonamide group affect target binding and selectivity is needed. | Rational design of highly potent and selective inhibitors. |

| Application in Agrochemistry | The structural motifs present in this compound are common in herbicides and fungicides. | Development of new, effective crop protection agents. |

| Kinetic and Mechanistic Studies | Detailed studies on how derivatives bind to their targets and their inhibition kinetics are often limited. nih.gov | Deeper understanding of the molecular interactions, aiding in the design of next-generation molecules. |

Prospective Advancements in Synthetic Methodologies and Derivatization

Current synthetic routes to related compounds often rely on multi-step processes. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic methodologies. For instance, advancements in C-H activation or late-stage functionalization could provide novel ways to synthesize derivatives of this compound, bypassing more traditional, lengthy routes.

The development of microreactor technology for synthesis presents a promising avenue, as demonstrated in the synthesis of related building blocks like 4-cyano-2-fluorobenzyl alcohol. google.com This approach offers benefits such as improved reaction control, enhanced safety, better selectivity, and higher yields, making it suitable for industrial-scale production. google.com Furthermore, exploring novel catalytic systems, such as improved phase-transfer catalysts or palladium catalysts for cyclization reactions, could streamline the creation of diverse libraries of derivatives for screening. mdpi.comgoogle.com

Derivatization strategies could be expanded significantly. The cyano group can be transformed into various other functionalities, such as amides, tetrazoles, or carboxylic acids, each offering different chemical properties and potential biological interactions. Similarly, the sulfonamide nitrogen can be substituted to create secondary sulfonamides, a strategy that can lead to enhanced isoform selectivity for enzyme inhibitors. nih.gov

Emerging Applications and Interdisciplinary Research Opportunities for the this compound Scaffold

Beyond its established role in medicinal chemistry, the unique electronic properties of the this compound scaffold open doors to interdisciplinary applications. The combination of a π-accepting cyano group and a π-donating fluorine atom on an aromatic ring creates a push-pull system that could be exploited in materials science.

The following table highlights potential emerging applications and the scientific justification for their exploration.

| Emerging Application Area | Scientific Justification |

| Materials Science (Organic Electronics) | The polarized aromatic system could be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) to tune electronic energy levels and improve device performance. |

| Chemical Sensing | The scaffold could be functionalized to act as a core for chemosensors. The cyano and sulfonamide groups provide sites for binding to specific analytes, with the electronic changes being detectable via fluorescence or colorimetric methods. |

| Coordination Chemistry | The sulfonamide and cyano groups can act as ligands for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potential catalytic or gas storage properties. |

| Fragment-Based Drug Discovery (FBDD) | As a small, functionalized molecule, it is an ideal candidate for FBDD campaigns. Screening it against a wide range of proteins could identify new starting points for drug development programs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.